

Application Note: Copper-Catalyzed Click Chemistry of BP Fluor 430 Picolyl Azide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BP Fluor 430 picolyl azide*

Cat. No.: *B15554728*

[Get Quote](#)

Introduction

BP Fluor 430 Picolyl Azide is a fluorescent labeling reagent designed for sensitive detection in biological systems. It incorporates a picolyl azide moiety, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The key feature of picolyl azides is the presence of a nitrogen atom in the pyridine ring, which acts as a chelating agent for the copper(I) catalyst. This chelation accelerates the reaction rate, allowing for lower catalyst concentrations and faster conjugation compared to traditional terminal azides. This enhanced reactivity makes **BP Fluor 430 Picolyl Azide** an ideal tool for labeling alkyne-modified biomolecules such as proteins, nucleic acids, and glycans.

Reaction Principle

The copper(I)-catalyzed reaction between the **BP Fluor 430 picolyl azide** and a terminal alkyne proceeds via a cycloaddition mechanism to form a stable triazole linkage. The picolyl group's intramolecular chelation of the copper catalyst significantly enhances the reaction kinetics.

Experimental Protocols

This section provides a general protocol for the copper-catalyzed click chemistry reaction using **BP Fluor 430 Picolyl Azide**. The conditions may require optimization based on the specific alkyne-modified substrate and experimental goals.

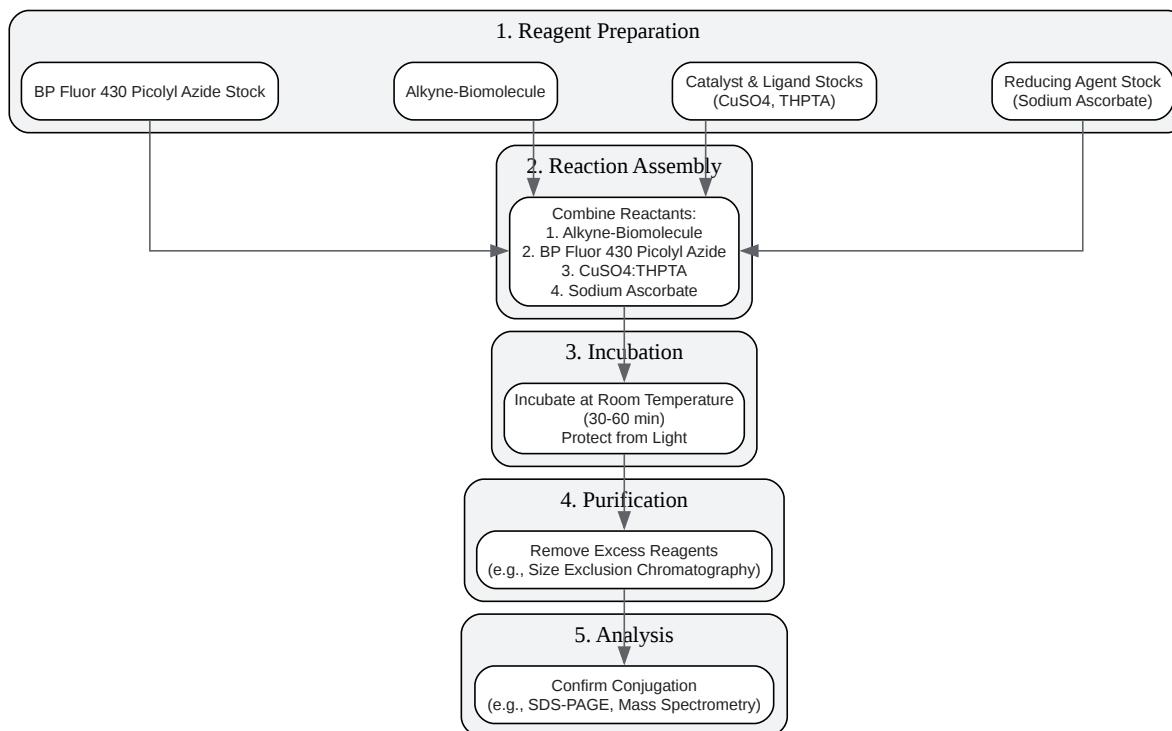
Materials and Reagents:

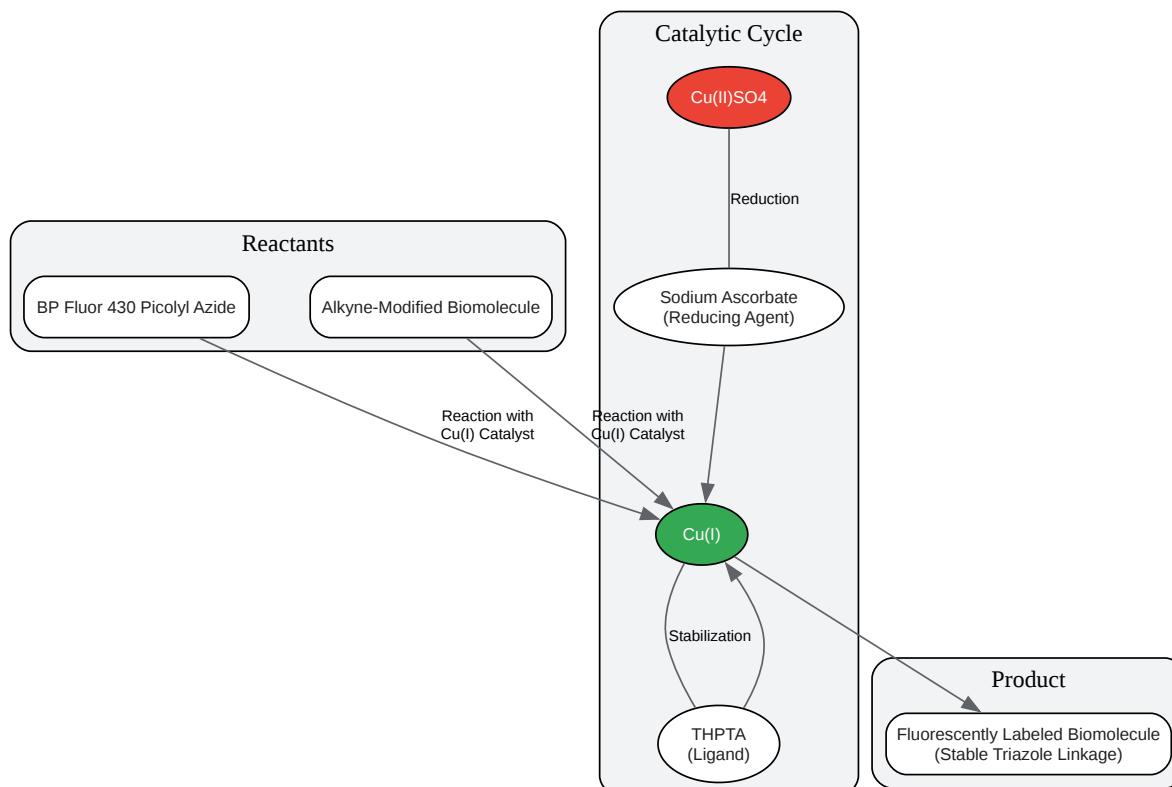
- **BP Fluor 430 Picolyl Azide**
- Alkyne-modified biomolecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Deionized water
- Solvent for dissolving the azide (e.g., DMSO or DMF)

Protocol for Labeling Proteins in Solution:

- Preparation of Stock Solutions:
 - **BP Fluor 430 Picolyl Azide:** Prepare a 10 mM stock solution in anhydrous DMSO.
 - Alkyne-modified Protein: Prepare a 1-10 mg/mL solution in a suitable buffer (e.g., PBS, pH 7.4).
 - Copper(II) Sulfate (CuSO_4): Prepare a 50 mM stock solution in deionized water.
 - Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be made fresh for each experiment.
 - THPTA: Prepare a 100 mM stock solution in deionized water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed.

Reagent	Final Concentration	Volume for 100 µL Reaction
Alkyne-modified Protein	1-10 µM	Variable
BP Fluor 430 Picolyl Azide	25-100 µM	2.5-10 µL of 1 mM
Reaction Buffer	-	To 100 µL
CuSO ₄ :THPTA (1:5 molar ratio)	50 µM CuSO ₄ , 250 µM THPTA	0.1 µL of 50 mM CuSO ₄ , 0.25 µL of 100 mM THPTA
Sodium Ascorbate	2.5 mM	0.5 µL of 500 mM


- Reaction Incubation:


- Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes. Protect the reaction from light to prevent photobleaching of the fluorophore.

- Purification:

- Remove the excess unreacted **BP Fluor 430 Picolyl Azide** and copper catalyst using a suitable method such as size exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

Workflow Diagram

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Note: Copper-Catalyzed Click Chemistry of BP Fluor 430 Picolyl Azide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554728#click-chemistry-reaction-conditions-for-bp-fluor-430-picolyl-azide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com